molecular formula C13H7Cl2N3O B3041254 2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole CAS No. 263563-40-2

2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole

Cat. No.: B3041254
CAS No.: 263563-40-2
M. Wt: 292.12 g/mol
InChI Key: XWHYQRPTRUWYMS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-(2-chlorophenyl)hydrazine with 6-chloronicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to the death of microbial or cancer cells. In agricultural applications, it can interfere with the metabolic pathways of pests or weeds, resulting in their elimination.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the pyridyl group.

    2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains an additional chlorine atom on the phenyl ring.

    2-(2-Chlorophenyl)-5-(3-pyridyl)-1,3,4-oxadiazole: Similar structure but with a different position of the pyridyl group.

Uniqueness

2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole is unique due to the presence of both chlorine and pyridyl groups, which confer specific electronic and steric properties. These properties can enhance its biological activity and make it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-10-4-2-1-3-9(10)13-18-17-12(19-13)8-5-6-11(15)16-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHYQRPTRUWYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole
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2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole
Reactant of Route 6
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2-(2-Chlorophenyl)-5-(6-chloro-3-pyridyl)-1,3,4-oxadiazole

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